

9,10-Dimethylanthracene CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9,10-Dimethylanthracene

Cat. No.: B165754

[Get Quote](#)

An In-depth Technical Guide to 9,10-Dimethylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **9,10-Dimethylanthracene**, a polycyclic aromatic hydrocarbon (PAH), detailing its chemical and physical properties, experimental protocols for its synthesis and purification, and its applications in research and development.

Chemical Identification

- IUPAC Name: **9,10-dimethylanthracene**[\[1\]](#)[\[2\]](#)[\[3\]](#)
- CAS Number: 781-43-1[\[1\]](#)[\[2\]](#)[\[4\]](#)

Physicochemical Properties

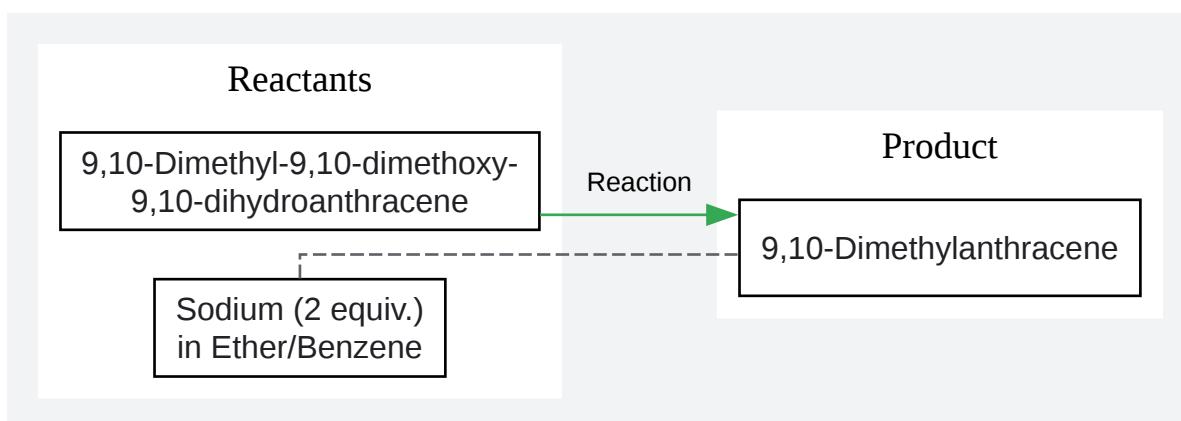
9,10-Dimethylanthracene is a yellow crystalline solid.[\[4\]](#)[\[5\]](#) It is a polycyclic aromatic hydrocarbon belonging to the anthracene family, with two methyl groups at the 9 and 10 positions.[\[6\]](#) This substitution pattern influences its electronic and steric properties, making it a valuable compound in various scientific applications.[\[6\]](#) It is known for its fluorescent properties and is used as a model compound in photophysical and photochemical studies.[\[5\]](#)

Table 1: Physical and Chemical Properties of **9,10-Dimethylanthracene**

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄	[1][2][6][7][8]
Molecular Weight	206.28 g/mol	[3][7]
Appearance	Light yellow to yellow crystalline powder or crystals	[4][5][9]
Melting Point	182-184 °C	[4][7][9]
Boiling Point	375.14 °C (estimate)	[4][7][9]
Solubility	Soluble in toluene, benzene, and ethanol.[7] Insoluble in water.[4][7]	[4][7]
Flash Point	169.1 °C	[7]
Vapor Pressure	2.3 x 10 ⁻⁵ mmHg at 25°C	[7]
EC Number	212-308-4	[3]
InChI Key	JTGMTYWYUZDRBK- UHFFFAOYSA-N	[1][2][3][6]

Experimental Protocols

Synthesis of 9,10-Dimethylanthracene


Several synthetic routes for **9,10-Dimethylanthracene** have been reported. A high-yield method involves the reaction of 9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene with sodium.[10]

Protocol:

- Reaction Setup: In a suitable reaction vessel, dissolve 9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene in a mixture of ether and benzene.
- Addition of Sodium: Add exactly two equivalents of sodium metal to the solution. The reaction proceeds as the sodium reacts with the diol dimethyl ether.

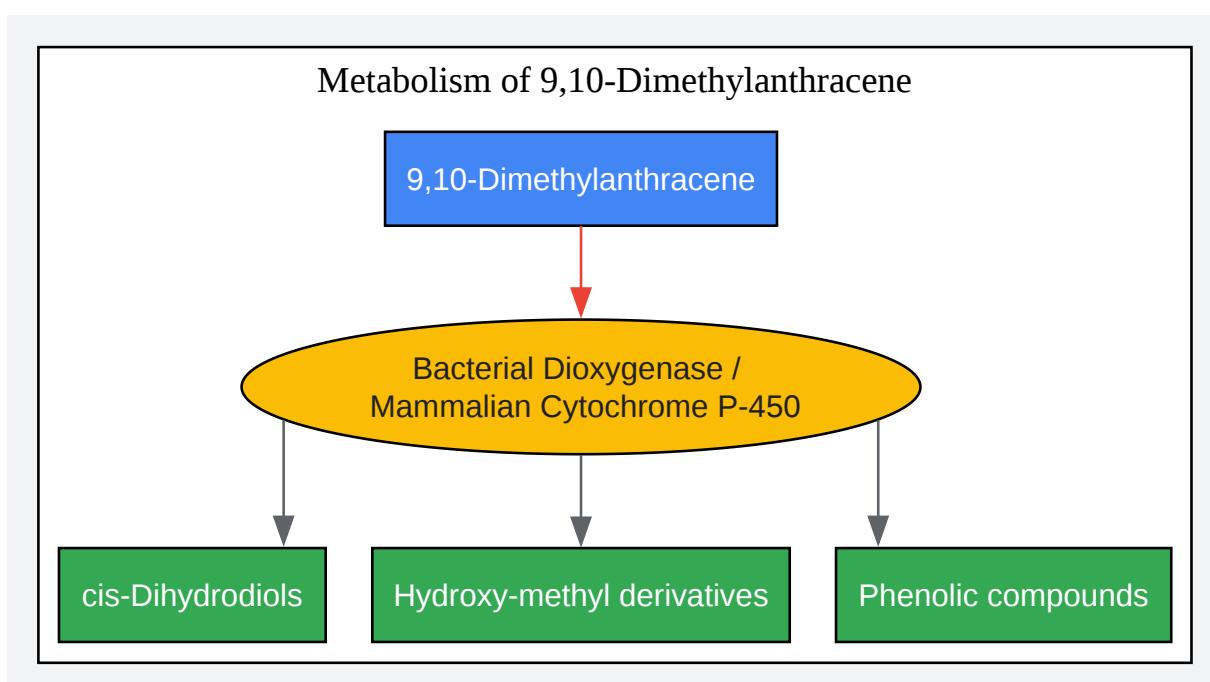
- Reaction Monitoring: The reaction can be monitored by observing the consumption of the starting material. Using more than two equivalents of sodium should be avoided as it can lead to the formation of a deeply colored 9,10-disodio addition product with the newly formed **9,10-dimethylanthracene**.[10]
- Work-up: Upon completion, the reaction mixture is carefully quenched and worked up to isolate the crude product.
- Purification: The crude **9,10-dimethylanthracene** is then purified by crystallization from ethanol or by recrystallization from the melt to yield the final product.[4][9]

Another patented method involves the reaction of o-xylene in the presence of a manganese acetate catalyst and a paraldehyde accelerant to produce phthalic acid, which is then further reacted to yield **9,10-dimethylanthracene** with a high purity and yield.[11]

[Click to download full resolution via product page](#)

Caption: Synthesis of **9,10-Dimethylanthracene**.

Purification


Purification of **9,10-dimethylanthracene** can be achieved through crystallization from ethanol or by recrystallization from the melt.[4][9]

Biological Activity and Metabolism

While some dimethylated anthracenes, such as 7,12-dimethylbenz[a]anthracene (DMBA), are potent carcinogens, **9,10-dimethylanthracene** is considered to be weakly carcinogenic.[12] It

has been shown to cause lung and skin tumors in mice at the site of application.[9]

The metabolism of **9,10-dimethylanthracene** has been studied in various biological systems. In bacteria such as *Micrococcus* sp., *Pseudomonas* sp., and *Bacillus macerans*, it is metabolized to form *cis*-dihydrodiols, hydroxy-methyl derivatives, and various phenolic compounds.[3] In vitro studies using rat liver microsomes have also demonstrated the metabolism of **9,10-dimethylanthracene** to *trans*-dihydrodiol metabolites.[3]

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of **9,10-Dimethylanthracene**.

Applications in Research and Development

9,10-Dimethylanthracene has several applications in scientific research:

- Chemical Actinometer: It is used as a chemical rate constant actinometer in singlet molecular oxygen reactions.[4][9][13] The photooxidation of **9,10-dimethylanthracene** by singlet oxygen can be monitored to quantify the production of this reactive oxygen species.[13]
- Organic Electronics: Due to its fluorescent properties, it is of interest in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and photovoltaic devices.[5]

[\[6\]](#)

- Fluorescent Probe: Its strong fluorescence makes it suitable for use as a fluorescent probe in biochemical applications.[6]
- Antioxidant-Photosensitizer: It has been used in dual-loaded polymeric micelles with controllable production of reactive oxygen species.[4][5][9]
- Organic Synthesis: It serves as a starting material for the synthesis of various industrial chemicals.[4][9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 115970010 [thermofisher.com]
- 2. 9,10-Dimethylanthracene [webbook.nist.gov]
- 3. 9,10-Dimethylanthracene | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9,10-DIMETHYLANTHRACENE | 781-43-1 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. CAS 781-43-1: 9,10-Dimethylanthracene | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. 9,10-DIMETHYLANTHRACENE synthesis - chemicalbook [chemicalbook.com]

- 9. 9,10-DIMETHYLANTHRACENE CAS#: 781-43-1 [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN105385719A - Synthesizing method for 9,10-dimethylanthracene - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [9,10-Dimethylanthracene CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165754#9-10-dimethylanthracene-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com